Product packaging for 3-phenyl-2-propyl-2H-azirine(Cat. No.:CAS No. 92971-90-9)

3-phenyl-2-propyl-2H-azirine

Cat. No.: B11917773
CAS No.: 92971-90-9
M. Wt: 159.23 g/mol
InChI Key: QPZCBNHZPZQEJF-UHFFFAOYSA-N
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Description

Significance of Three-Membered Nitrogen Heterocycles in Organic Chemistry

Three-membered nitrogen heterocycles, such as aziridines and the unsaturated azirines, are pivotal in organic synthesis. thermofisher.combritannica.com Their significance stems from the inherent ring strain, which makes them susceptible to ring-opening reactions and thus valuable as reactive intermediates for constructing more complex molecules. thermofisher.combritannica.com Aziridines, the saturated analogs, have bond angles of approximately 60°, a significant deviation from the ideal 109.5°, leading to this high reactivity. thermofisher.com The unsaturated counterparts, 2H-azirines, combine this ring strain with the reactivity of a C=N double bond, rendering them even more versatile. researchgate.netnih.gov These small heterocycles are not merely laboratory curiosities; they are integral components in the synthesis of a wide array of nitrogen-containing compounds, including those with biological activity. nih.govskbu.ac.inresearchgate.net

Historical Development of 2H-Azirine Research

The study of 2H-azirines has evolved significantly over the decades. researchgate.net Initially considered as transient intermediates, methods were developed for their isolation and synthesis, such as the Neber rearrangement and the thermolysis of vinyl azides. wikipedia.orgacs.org A key breakthrough was the discovery that photolysis of isoxazoles could also yield 2H-azirines. wikipedia.org Research has since expanded to explore their diverse reactivity, recognizing them as sources of nitrile ylides, vinylnitrenes, and iminocarbenes. uc.pt This has solidified their status as versatile building blocks in organic synthesis. researchgate.netuc.pt The development of catalytic and light-induced reactions has further broadened their synthetic applications in recent years. researchgate.net

Structural Characteristics of 2H-Azirines and the Impact of Substituents

The structure of the 2H-azirine ring is defined by a three-membered ring containing one nitrogen atom and a carbon-nitrogen double bond. wikipedia.org This arrangement leads to a unique combination of properties that are highly influenced by the nature of the substituents attached to the ring carbons.

The defining feature of 2H-azirines is their high ring strain, a consequence of the compressed bond angles within the three-membered ring. researchgate.netnih.gov This strain makes the molecule highly reactive, as reactions that lead to ring-opening are energetically favorable. researchgate.neteurekaselect.com The C=N double bond within this strained system is more susceptible to nucleophilic attack than in acyclic imines. core.ac.uk The electrophilic nature of the trigonal carbon atom of the C=N bond is a key aspect of its reactivity. core.ac.uk Furthermore, the lone pair of electrons on the nitrogen atom can interact with electrophiles, and the π-bond allows 2H-azirines to act as dienophiles and dipolarophiles. core.ac.uk X-ray crystallographic studies of highly substituted 2H-azirines have revealed an unusually long C2-N bond, which helps to explain why thermal reactions often proceed via cleavage of this bond. researchgate.neteurekaselect.com

The substituents at the C-2 and C-3 positions of the 2H-azirine ring play a crucial role in modulating its reactivity and stability. acs.orgcore.ac.uk In the case of 3-phenyl-2-propyl-2H-azirine, the phenyl group at C-3 and the propyl group at C-2 exert distinct electronic and steric effects.

The phenyl group, being a conjugative substituent, can stabilize the azirine ring. researchgate.neteurekaselect.com This stabilization can influence the mode of ring cleavage. For instance, photolysis of 2H-azirines with a conjugating substituent like a phenyl group at C-2 can lead to the formation of nitrile ylides that can participate in 1,5-dipolar electrocyclic ring closures. researchgate.neteurekaselect.com The presence of a phenyl group at C-3, as in our target molecule, also influences the reactivity in nucleophilic additions and cycloadditions. mdpi.com For example, in reactions with organolithium reagents, the nature of the substituent at C-2, such as an alkyl group, can affect the stereoselectivity of the addition. core.ac.uk

Alkyl groups, such as the propyl group at C-2, primarily exert steric and inductive effects. The steric bulk of the propyl group can influence the regioselectivity of nucleophilic attack, directing the incoming nucleophile to the less hindered face of the azirine ring. mdpi.com The stability of the 2H-azirine ring is also affected by its substituents; for instance, 2-bromo-2H-azirines with a phenyl or methyl group at C-3 are more stable than those with electron-withdrawing groups at the same position. core.ac.uk

The interplay between the phenyl and propyl substituents in this compound therefore dictates its specific chemical behavior, influencing reaction pathways and the stability of intermediates and products. core.ac.uksci-hub.se

Overview of 2H-Azirines as Synthetic Building Blocks

2H-Azirines are exceptionally versatile synthetic building blocks due to their inherent reactivity. researchgate.netuc.ptcore.ac.uk Their ability to function as electrophiles, nucleophiles, dienophiles, and dipolarophiles allows for their participation in a wide range of chemical transformations. uc.ptcore.ac.uk

Key synthetic applications include:

Synthesis of other heterocycles: They serve as precursors for a variety of nitrogen-containing heterocycles such as pyrroles, indoles, oxazoles, and pyrazines. core.ac.ukmsu.edugoogle.com

Formation of functionalized aziridines: Nucleophilic addition to the C=N bond yields functionalized aziridines, which are themselves valuable synthetic intermediates. core.ac.uk

Generation of reactive intermediates: Through thermal or photochemical ring cleavage, 2H-azirines generate highly reactive species like vinylnitrenes and nitrile ylides, which can be trapped in cycloaddition reactions to form complex heterocyclic systems. wikipedia.orgresearchgate.neteurekaselect.com

Synthesis of amino acid derivatives: They have been utilized in the synthesis of various amino acid derivatives. core.ac.uk

The specific substitution pattern on the 2H-azirine ring, such as in this compound, provides a handle to control the outcome of these synthetic transformations, making them powerful tools in the hands of organic chemists. acs.org

Natural Occurrences of 2H-Azirine Moieties in Complex Structures

While relatively rare in nature, the 2H-azirine ring system is found in a few natural products, highlighting its biological relevance and inspiring synthetic efforts. skbu.ac.innih.gov The discovery of these compounds underscores the potential of the 2H-azirine moiety in the development of new therapeutic agents. acs.org

Notable examples of naturally occurring 2H-azirines include:

Azirinomycin: Isolated from Streptomyces aureus, this was the first natural product found to contain the 2H-azirine ring. skbu.ac.innih.gov

Dysidazirine and Antazirine: These compounds were isolated from the marine sponge Dysidea fragilis. researchgate.neteurekaselect.comdiva-portal.org They are of particular interest due to their antifungal and cytotoxic activities. nih.gov

The existence of these natural products provides a compelling context for the synthetic exploration of 2H-azirines like this compound, as chemists seek to create novel analogs with potentially useful biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N B11917773 3-phenyl-2-propyl-2H-azirine CAS No. 92971-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92971-90-9

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

3-phenyl-2-propyl-2H-azirine

InChI

InChI=1S/C11H13N/c1-2-6-10-11(12-10)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

QPZCBNHZPZQEJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=N1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2h Azirines

Classical Approaches to 2H-Azirine Synthesis

Several well-established methods have been traditionally employed for the synthesis of 2H-azirines. These approaches, while sometimes limited in scope or requiring harsh conditions, form the foundation of azirine chemistry.

The Neber rearrangement is a classic method for converting a ketoxime into an α-amino ketone, a reaction that proceeds through a 2H-azirine intermediate. wikipedia.orgyoutube.com The process begins with the conversion of a ketoxime to an O-sulfonate, typically a tosylate, by reaction with tosyl chloride. wikipedia.org Treatment with a base then facilitates the formation of a carbanion, which displaces the tosylate group in an intramolecular nucleophilic substitution to form the 2H-azirine. wikipedia.orgscribd.com Subsequent hydrolysis of the azirine yields the α-amino ketone. wikipedia.org For the synthesis of a compound like 3-phenyl-2-propyl-2H-azirine, the starting material would be the O-tosyl oxime of 1-phenyl-2-pentanone.

The mechanism of the Neber rearrangement has been a subject of study, with evidence supporting the formation of the azirine as a key intermediate. youtube.comscribd.com The reaction conditions can be modulated to favor the isolation of the azirine. For instance, using a strong, non-nucleophilic base can promote the cyclization while minimizing subsequent hydrolysis. The choice of base and solvent can significantly influence the outcome and yield of the reaction. organic-chemistry.org The development of asymmetric versions of the Neber reaction, using chiral catalysts, has enabled the synthesis of chiral 2H-azirines with good to excellent enantioselectivity. rsc.org

Starting Material TypeReagentsIntermediateProductRef.
Ketoxime O-sulfonateBase (e.g., alkoxide, pyridine)2H-Azirineα-Amino ketone wikipedia.orgyoutube.com
Isatin ketoximeSulfonyl chloride, (DHQD)₂PHALSpirooxindole 2H-azirineChiral spirooxindole 2H-azirine rsc.org
α-Aryl ketone oximeMsCl, Et₃N, DBU or DIAD, Bu₃P2H-AzirineIndole (B1671886) (upon heating) nih.gov

The thermal or photochemical decomposition of vinyl azides is one of the most common and versatile methods for preparing 2H-azirines. wikipedia.orgbeilstein-journals.org This reaction proceeds through the loss of nitrogen gas to form a highly reactive vinyl nitrene intermediate, which then undergoes electrocyclization to yield the 2H-azirine ring. rsc.org The cyclization can also occur in a concerted manner with nitrogen expulsion. rsc.org

This method offers a direct route to the 2H-azirine core and has been widely applied to the synthesis of various substituted azirines. beilstein-journals.orgnih.gov The reaction can be initiated either by heat (thermolysis) or by light (photolysis). nih.govrsc.org Photochemical decomposition often provides cleaner reactions and higher yields, as it can be performed at lower temperatures, minimizing side reactions. nih.gov Flow chemistry techniques have been successfully employed for both the thermal and photochemical generation of 2H-azirines from vinyl azides, offering improved safety and scalability. beilstein-journals.orgnih.gov The starting vinyl azide (B81097) required for the synthesis of this compound would be 1-azido-1-phenyl-2-pentene.

Reaction TypeConditionsIntermediateProductRef.
Thermal DecompositionHeating in a solvent (e.g., toluene, chloroform)Vinyl nitrene2H-Azirine wikipedia.orgrsc.org
Photochemical DecompositionUV irradiationVinyl nitrene2H-Azirine nih.govrsc.orgrsc.org
Visible Light DecompositionVisible light, no photocatalyst2H-Azirine(E)-Stilbene derivatives (via subsequent rearrangement) rsc.org

A more recent and efficient method for the synthesis of 2H-azirines involves the oxidative cyclization of enamines. organic-chemistry.orgnih.gov This approach typically utilizes molecular iodine as a mild and effective oxidizing agent. organic-chemistry.orgacs.orgacs.org The reaction proceeds under transition-metal-free conditions and is often scalable. organic-chemistry.orgacs.org

The proposed mechanism involves the iodination of the enamine to form a 2-iodo imine intermediate. acs.org Subsequent intramolecular nucleophilic attack of the imine nitrogen onto the iodine-bearing carbon forms the three-membered azirine ring, followed by deprotonation to yield the final product. acs.org This method has been shown to be applicable to a variety of enamine precursors, providing a practical alternative for the synthesis of 2H-azirine derivatives. nih.govacs.org To synthesize this compound via this route, the corresponding enamine, 1-phenyl-2-aminopent-1-ene, would be the required starting material.

The ring contraction of five-membered heterocycles, such as isoxazoles and oxazaphospholes, provides another synthetic entry to the 2H-azirine core. diva-portal.org This transformation can be induced thermally, photochemically, or through catalysis. wikipedia.orgdiva-portal.org The photolysis of isoxazoles, for example, can lead to the cleavage of the weak N-O bond, followed by rearrangement to the corresponding 2H-azirine. wikipedia.org

Catalytic methods, particularly those employing transition metals like rhodium and iron, have been developed for the ring contraction of isoxazoles to afford 2H-azirines. thieme-connect.comresearchgate.netnih.gov These catalytic systems can offer high efficiency and, in some cases, enantioselectivity, allowing for the synthesis of chiral 2H-azirines. thieme-connect.comnih.gov For instance, the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides has been used to prepare 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which can be further functionalized. beilstein-journals.orgbeilstein-journals.org

Modern and Advanced Synthetic Strategies for 2H-Azirine Core

Building upon the classical methods, modern synthetic chemistry has introduced more sophisticated and efficient strategies for the construction of the 2H-azirine ring system. These approaches often utilize catalysis to achieve higher yields, selectivities, and functional group tolerance.

The use of transition metal catalysts has significantly advanced the synthesis of 2H-azirines. acs.orgnih.govnih.gov Catalytic methods often offer milder reaction conditions and greater control over the reaction outcome compared to traditional thermal or photochemical methods.

Ruthenium-catalyzed decarboxylative ring contraction of readily available isoxazolinones has been reported as an efficient route to 2H-azirines. acs.orgnih.gov This method proceeds under neutral conditions with low catalyst loadings. acs.org Similarly, iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones provides an environmentally benign protocol for 2H-azirine synthesis. nih.gov Rhodium catalysts have also been employed in the asymmetric ring contraction of isoxazoles, leading to the formation of chiral 2H-azirines with a tetrasubstituted stereocenter. thieme-connect.comnih.gov Furthermore, palladium-catalyzed reactions have been developed, although they often involve the subsequent ring-opening of the formed azirine. sci-hub.se

CatalystSubstrateReaction TypeProductRef.
Ruthenium(II) complexIsoxazolinoneDecarboxylative ring contraction2H-Azirine acs.orgnih.gov
Iridium complexIsoxazol-5(4H)-oneDecarboxylative ring contraction2H-Azirine nih.gov
Rhodium-diene complexIsoxazoleAsymmetric ring contractionChiral 2H-azirine thieme-connect.comnih.gov
Iron(II) chloride3-Aryl-5-chloroisoxazole-4-carbonyl chlorideIsomerization3-Aryl-2H-azirine-2,2-dicarbonyl dichloride beilstein-journals.orgbeilstein-journals.org

Catalytic Approaches to 2H-Azirine Formation

Transition Metal-Catalyzed Syntheses (e.g., Copper, Iron, Rhodium)

Transition metals play a pivotal role in modern organic synthesis, and the formation of 2H-azirines is no exception. Catalysts based on copper, iron, and rhodium have been successfully employed to facilitate the construction of the azirine ring through various mechanisms.

Copper-Catalyzed Methods: Copper catalysts are effective in the synthesis of 2H-azirines. One approach involves the combination of a copper catalyst with a photoredox catalyst to achieve the selective imination of unactivated C-H bonds. organic-chemistry.org In this process, the trapping of iminyl radicals by copper ions generates high-valent Cu(III) imine intermediates, which then form nitrenes and subsequently cyclize to furnish 2H-azirines. organic-chemistry.org Another copper-catalyzed method is the diazidation of allenes, which proceeds through a vinyl azide intermediate to form 3-(azidomethyl)-2H-azirines. researchgate.net

Iron-Catalyzed Methods: Iron, an earth-abundant and biocompatible metal, serves as an effective catalyst for several synthetic routes to 2H-azirines. rsc.org Iron catalysis can be used in the carboazidation of alkynes, which provides a pathway to vinyl azides, the direct precursors to 2H-azirines upon thermolysis or photolysis. researchgate.net Additionally, iron(II) dichloride has been shown to induce the isomerization of isoxazoles to yield 2-carboxy-azirines. tandfonline.com Iron-catalyzed radical cycloaddition of 2H-azirines with enamides has also been developed as a method to synthesize pyrroles, demonstrating the reactivity of the azirine ring itself. mdpi.com A notable strategy involves the intramolecular C(sp3)–H amination of alkyl azides, which proceeds via an iron–alkylimido intermediate. rsc.org

Rhodium-Catalyzed Methods: Rhodium catalysts offer efficient pathways for 2H-azirine synthesis. Dirhodium(II) pivalate (B1233124) (Rh2(Piv)4) catalyzes the preparation of 2-halo-2H-azirine-2-carboxylates from substituted isoxazoles. organic-chemistry.org An important development is the rhodium-catalyzed asymmetric ring contraction of isoxazoles, which produces chiral 2H-azirines with high enantioselectivity. thieme-connect.com Furthermore, Rh(III) catalysts can be used for the synthesis of specific derivatives, such as 2-nitro-2H-azirines, via a C-H activation process starting from β-nitrooxime ethers. researchgate.net

Catalyst TypeGeneral ReactionPotential Precursors for this compoundKey FeaturesReference
CopperSelective C-H imination via copper-nitreneOxime derivatives of 1-phenylpentan-2-oneMild conditions, often combined with photoredox catalysis. organic-chemistry.orgacs.org
IronCarboazidation of alkynes1-Phenyl-1-butyne (followed by azidation and cyclization)Utilizes an inexpensive and abundant metal. researchgate.net
IronRing contraction of isoxazoles5-Propyl-3-phenylisoxazoleFacilitates isomerization to the azirine ring. tandfonline.com
RhodiumAsymmetric ring contraction of isoxazoles5-Propyl-3-phenylisoxazoleProvides access to chiral, enantiomerically enriched azirines. thieme-connect.com
RhodiumC-H activation of oxime ethersOxime ethers derived from 1-phenylpentan-2-oneDirect functionalization of C-H bonds for ring formation. researchgate.net
Organophotoredox-Catalyzed Methods

Visible-light organophotoredox catalysis has emerged as a powerful and green tool in organic synthesis. These methods allow for the activation of molecules under mild conditions, often at room temperature. For the synthesis and functionalization of 2H-azirines, organophotoredox catalysis has been particularly effective.

One prominent example is the visible-light-promoted regioselective C(sp3)-H acyloxylation of aryl-2H-azirines. figshare.com Using a catalyst such as Rose Bengal, this reaction can proceed at room temperature under aerobic conditions via a radical pathway. researchgate.netorganic-chemistry.org While this method functionalizes a pre-formed azirine, it highlights the amenability of the azirine scaffold to photoredox conditions. A synthetic application leading to the azirine ring involves the [3+2]-cycloaddition of 2H-azirines with electron-poor alkynes, catalyzed by acridinium (B8443388) salts under blue LED irradiation, to form highly substituted pyrroles. beilstein-journals.org This demonstrates the generation of a nitrile ylide intermediate from the azirine via photoredox-mediated C-C bond cleavage. nih.gov

CatalystReaction TypeSubstratesKey FeaturesReference
Rose BengalRegioselective C(sp3)‑H AcyloxylationAryl-2H-azirines and (Diacetoxy)iodobenzeneVisible-light promoted, proceeds under aerobic conditions at room temperature. organic-chemistry.orgfigshare.com
Acridinium Salts[3+2] Cycloaddition2H-Azirines and Aldehydes/AlkynesMild reaction conditions, visible-light induced, forms heterocyclic products like oxazoles and pyrroles. beilstein-journals.orgbohrium.com

Radical Addition/Cyclization of Alkynes

Radical addition followed by cyclization is a robust strategy for constructing cyclic compounds, including the 2H-azirine ring system. researchgate.netosi.lvrudn.ru This approach typically involves the generation of a radical species that adds to an alkyne, followed by an intramolecular cyclization event.

One such method involves the reaction of 1,6-enynes with a trifluoromethyl radical source, like the Togni reagent, and an azide source in the presence of a copper catalyst. mdpi.com The process is initiated by the addition of the CF3 radical to the double bond, followed by a 5-exo cyclization onto the alkyne. The resulting vinyl radical is then trapped to form a vinyl azide, which subsequently undergoes intramolecular cyclization to yield the 2H-azirine. This cascade process allows for the rapid construction of complex azirine structures. mdpi.com Iron-catalyzed carboazidation of alkynes also represents a viable route, generating vinyl azide intermediates that are poised for cyclization to the corresponding 2H-azirines. researchgate.netacs.org

C-H Bond Activation Strategies for 2H-Azirines

Direct functionalization of C-H bonds is a highly atom-economical and efficient synthetic strategy. This approach has been applied to the synthesis and modification of 2H-azirines.

Rhodium(III) catalysis has been used to synthesize 2-nitro-2H-azirine derivatives from β-nitrooxime ethers through an sp3 C-H activation process under mild conditions. researchgate.net A different strategy involves the functionalization of a pre-existing azirine ring. For example, an iron-catalyzed C(sp3)-H acyloxylation of aryl-2H-azirines using hypervalent iodine(III) reagents provides monoacyloxylated products in good yields. organic-chemistry.org Similarly, a visible-light-promoted regioselective coupling of the C(sp3)-H bond of an aryl-2H-azirine with (diacetoxy)iodobenzene can be achieved using an organophotoredox catalyst. organic-chemistry.orgfigshare.com Copper catalysis has also enabled the remote C(sp3)–H azidation of alkylamines through a process involving a 1,5-hydrogen atom transfer. rsc.org

Electrochemical Synthesis of 2H-Azirine Derivatives

Electrosynthesis has gained prominence as an environmentally friendly and powerful method for constructing chemical bonds under mild conditions. researchgate.net For the synthesis of 2H-azirines, an electrochemical iodine-mediated transformation of enamino-esters into 2H-azirine-2-carboxylates has been developed. d-nb.infonih.gov This method avoids the use of harsh chemical oxidants. The reaction proceeds in a divided electrolysis cell where an enamino ester is converted to the corresponding azirine in the presence of iodine. d-nb.info The process is notable for its mild conditions and the application of Design of Experiments (DoE) for optimization. d-nb.infonih.gov

Flow Chemistry Approaches for Sustainable 2H-Azirine Preparation

Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for reactions involving hazardous intermediates or explosive reagents. beilstein-journals.org The synthesis of 2H-azirines, which often involves the thermal decomposition of potentially explosive vinyl azides, is well-suited to flow chemistry techniques. beilstein-journals.orgresearchgate.net

A sustainable flow-batch approach has been developed for the quantitative transformation of vinyl azides into 2H-azirines in a microfluidic reactor. beilstein-journals.org This method mitigates the risks associated with batch processing, such as overpressure from nitrogen gas evolution. beilstein-journals.org Another continuous-flow method prepares 2H-azirines from oxime precursors via mesylation and base-promoted cyclization, with the option for in-line purification or further derivatization. thieme-connect.comworktribe.com These flow systems enable the safe and efficient generation of 2H-azirine streams for immediate use in subsequent reactions. thieme-connect.comacs.org

Stereoselective and Asymmetric Synthesis of 2H-Azirines

The development of stereoselective and asymmetric methods for the synthesis of chiral 2H-azirines is crucial, as these compounds are valuable precursors for non-proteinogenic amino acids and biologically active molecules. scispace.com

Several successful strategies have been reported:

Alkaloid-Mediated Neber Reaction: Cinchona alkaloids have been used as chiral bases to mediate the Neber reaction of ketoxime tosylates, affording 2H-azirine carboxylic esters with modest to good enantioselectivity. acs.orgscispace.com The choice of the pseudoenantiomeric alkaloid can control the resulting absolute configuration of the azirine. scispace.com

Elimination from Chiral Precursors: Enantiomerically pure 2H-azirine 2-carboxylate esters can be prepared via the base-induced elimination of sulfenic acid from nonracemic N-sulfinylaziridine 2-carboxylate esters. acs.orgnih.gov This method was instrumental in the first asymmetric synthesis of the marine antibiotic dysidazirine. acs.org

Catalytic Asymmetric Ring Contraction: A highly effective method involves the rhodium-catalyzed asymmetric ring contraction of isoxazoles. thieme-connect.com Using a chiral ligand, this reaction can produce 2H-azirines bearing a tetrasubstituted stereocenter with high yields and excellent enantioselectivities. thieme-connect.com

Nucleophilic Addition to 2H-Azirines: Chiral aziridines can be synthesized through the asymmetric nucleophilic addition of various nucleophiles to the C=N bond of prochiral 2H-azirines, using chiral catalysts such as N,N′-dioxide/Cu(II) complexes. jchemlett.com

MethodChiral SourceGeneral SubstratesKey FeaturesReference
Neber ReactionCinchona Alkaloids (e.g., Quinidine)Ketoxime TosylatesOrganocatalytic approach; enantioselectivity is solvent-dependent. scispace.com
Elimination ReactionChiral N-sulfinyl auxiliaryN-Sulfinylaziridine 2-carboxylate estersProvides access to enantiomerically pure azirine esters. acs.orgnih.gov
Ring ContractionChiral Rhodium ComplexProchiral IsoxazolesHighly enantioselective; creates tetrasubstituted stereocenters. thieme-connect.com
Nucleophilic AdditionChiral N,N′-dioxide/Cu(II) Complex2H-Azirines and Carbon NucleophilesCatalytic asymmetric functionalization of a prochiral azirine. jchemlett.com

Based on a comprehensive review of available scientific literature, there is no specific information regarding the synthesis or detailed research findings for the chemical compound “this compound.”

Consequently, it is not possible to generate an article that is solely focused on this compound as requested. The strict adherence to the provided outline and the focus on a single, undocumented compound cannot be fulfilled due to the lack of available data.

However, a closely related compound, Methyl this compound-2-carboxylate , is documented in the scientific literature, specifically in patent WO2013081549A1. This compound features the same 3-phenyl and 2-propyl substituents on the 2H-azirine ring but also includes a methyl carboxylate group at the 2-position.

If you would like to proceed with an article on this related compound, "Methyl this compound-2-carboxylate," please provide confirmation, and a detailed article can be generated based on the available information.

Reactivity and Reaction Mechanisms of 2h Azirines

Fundamental Principles of 2H-Azirine Ring Cleavage

The reactivity of 2H-azirines is fundamentally linked to the high strain energy of the three-membered ring. researchgate.netcore.ac.uk This strain makes the ring susceptible to cleavage under various conditions, including thermal and photochemical stimuli. core.ac.uk The molecule can undergo cleavage of each of its three ring bonds, depending on the specific reaction conditions, showcasing its versatile chemistry. core.ac.uk

Two primary modes of ring cleavage dominate the reactivity of 2H-azirines:

C(2)-N Bond Cleavage: This is the typical pathway in thermal reactions. researchgate.netresearchgate.net X-ray crystallographic studies on highly substituted 2H-azirines have revealed an unusually long C(2)-N bond, which explains the preference for this bond to break during thermal activation. researchgate.neteurekaselect.com This cleavage results in the formation of a vinyl nitrene intermediate. researchgate.netresearchgate.net

C(2)-C(3) Bond Cleavage: This cleavage is characteristic of photochemical reactions. Upon UV irradiation, the C-C bond can break, leading to the formation of nitrile ylides. researchgate.neteurekaselect.com

The high ring strain not only facilitates ring-opening reactions but also activates the C=N π-bond and the nitrogen lone pair for reactions with nucleophiles. nih.gov The electrophilic nature of the C=N bond makes 2H-azirines susceptible to nucleophilic attack, leading to the formation of aziridines. core.ac.uk

Thermal Reactions and Transformations of 2H-Azirines

Heating 2H-azirines initiates a variety of transformations, primarily through the formation of vinyl nitrenes. These reactions are synthetically useful for constructing larger heterocyclic systems.

The principal thermal reaction of 2H-azirines involves the cleavage of the C(2)-N bond to generate a highly reactive intermediate known as a vinyl nitrene. researchgate.netresearchgate.net This process is a key step in many subsequent thermal transformations. Vinyl azides are often used as precursors for vinyl nitrenes and 2H-azirines, which are accessible through thermolysis or photolysis. nih.gov

The generated vinyl nitrene can then undergo several types of reactions:

Intramolecular C-H Insertion: The nitrene can insert into a nearby C-H bond, leading to the formation of new ring systems. researchgate.net

Addition to π-Bonds: The vinyl nitrene can add across a neighboring π-bond. researchgate.net

Cyclization: In specific cases, such as with 2-(2-methoxynaphth-1-yl)-2H-azirine-3-carboxylates, the vinyl nitrene can attack a peri position to form a 1-azaphenalene ring. oup.com

The thermolysis of vinyl azides is a common method for generating 2H-azirines, which can be considered as stable equivalents of vinyl nitrenes. arkat-usa.orgnih.gov For example, the pyrolysis of α-phenyl vinyl azide (B81097) yields 2-phenylazirine. nih.gov

A significant application of the thermal reactivity of 2H-azirines is in ring expansion reactions to form larger heterocycles. researchgate.net A classic example is the thermal conversion of 2-vinyl-2H-azirines into pyrroles and 2-aryl-2H-azirines into indoles. diva-portal.org This transformation is believed to proceed through the vinyl nitrene intermediate, which undergoes intramolecular cyclization. researchgate.netuzh.ch

For instance, heating a 2H-azirine with a vinyl substituent at the 2-position can lead to the formation of 2,5-disubstituted pyrroles. diva-portal.org Similarly, thermolysis of 2-phenyl-2H-azirines can yield substituted indoles. uzh.ch

Under certain thermal conditions, 2H-azirines can undergo cyclodimerization or oligomerization. vulcanchem.com An interesting example is the formation of pyrimidines. The reaction of 2H-azirine-2-carboxylates with triethylamine (B128534) in the presence of air leads to an oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates. mdpi.comnih.gov This reaction involves the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. mdpi.comnih.gov

The proposed mechanism involves the initial oxidation of triethylamine to N,N-diethylhydroxylamine, which then acts as a nucleophile. mdpi.comnih.gov Palladium and silver cocatalysis has also been shown to promote the divergent dimerization of 2H-azirines to regioselectively produce tetrasubstituted pyrroles and pyrimidines. acs.org

While photochemical methods are more common for synthesizing oxazoles from azirines, thermal rearrangements are also possible. Base-induced transformation of 2-acyl-3-alkyl-2H-azirines can lead to the formation of oxazoles. researchgate.netorganic-chemistry.org This reaction is believed to proceed through a deprotonation-initiated mechanism. researchgate.net

Photochemical Reactions and Transformations of 2H-Azirines

The photochemistry of 2H-azirines is distinct from their thermal behavior and is characterized by the cleavage of the C(2)-C(3) bond. researchgate.neteurekaselect.com This photochemical ring opening leads to the formation of nitrile ylides, which are versatile 1,3-dipoles. researchgate.neteurekaselect.comresearchgate.net

Upon irradiation with UV light, 2H-azirines can generate nitrile ylides that can participate in various cycloaddition reactions. researchgate.neteurekaselect.com For example, photolysis of 2,3-diphenyl-2H-azirine in the presence of electron-deficient alkenes or alkynes results in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. uzh.ch

The wavelength of the light used can influence the reaction outcome. For instance, photolysis of α-azidocinnamates with blue light (455 nm) yields 2H-azirines, while violet (395 nm) or UV-A (365 nm) light promotes the transformation of the in situ formed 2H-azirines into 1,3-diazabicyclo[3.1.0]hex-3-enes. rsc.org

The photochemical behavior can also be influenced by the substituents on the azirine ring. Azirines with a conjugating substituent like a phenyl or vinyl group at C-2 form conjugated nitrile ylides, which can undergo 1,5-dipolar electrocyclic ring closure. researchgate.neteurekaselect.com

A novel [3+2] cycloaddition/oxidative aromatization sequence using visible light-induced photoredox catalysis has been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from 2H-azirines and aldehydes under mild conditions. bohrium.comacs.orgthieme-connect.com

Photoinduced Generation and Reactivity of Nitrile Ylides (1,3-dipoles)

Upon photolysis, 2H-azirines, such as 3-phenyl-2H-azirine derivatives, undergo a characteristic ring-opening reaction to form highly reactive nitrile ylides. nih.govbeilstein-journals.org This transformation is initiated by the photochemical cleavage of the weakest bond in the azirine ring, the C2-C3 single bond. nih.govacs.org The resulting nitrile ylide is a versatile 1,3-dipole that can participate in a wide array of cycloaddition reactions. nih.govresearchgate.net

For instance, the nitrile ylide generated from 3-phenyl-2H-azirine has been shown to react with various electron-deficient olefins, known as dipolarophiles, to yield five-membered nitrogen-containing heterocycles. acs.org These [3+2] cycloaddition reactions are highly efficient and can proceed with high regio- and stereoselectivity. researchgate.net The reactivity of the nitrile ylide is influenced by the substituents on both the ylide and the dipolarophile. Electron-withdrawing groups on the dipolarophile generally enhance the rate of cycloaddition. acs.org

The structure of the nitrile ylide derived from 3-phenyl-2H-azirine has been studied using matrix isolation techniques and FTIR spectroscopy. These studies have confirmed that the nitrile ylide possesses an allene-like structure with a linear -C≡N⁺-C⁻ skeleton, rather than a propargyl-like geometry. osti.gov This geometry is maintained over a wide temperature range, suggesting it is also the relevant structure in solution-phase reactions. osti.gov

The generation of nitrile ylides from 2H-azirines can also be achieved through photocatalysis, offering a greener and more sustainable approach. researchgate.netnih.gov Visible-light photocatalysts, such as organic dyes, can facilitate the ring-opening of 2H-azirines to produce nitrile ylides, which can then be trapped in situ by various dipolarophiles to synthesize a diverse range of heterocyclic compounds. nih.govbeilstein-journals.org

Wavelength-Dependent Photochemical Cleavage Pathways (C-C vs. C-N bond cleavage)

The photochemical behavior of 2H-azirines can be selectively controlled by the wavelength of the irradiating light, leading to either C-C or C-N bond cleavage. researchgate.netkisti.re.kr While C-C bond cleavage to form a nitrile ylide is the more common pathway, C-N bond cleavage to generate a vinyl nitrene intermediate can also occur under specific conditions. nih.govresearchgate.net

Studies on 3-methyl-2-(1-naphthyl)-2H-azirine have demonstrated this wavelength-dependent selectivity. researchgate.netpsu.edu Irradiation with shorter wavelength light (e.g., >300 nm) predominantly results in the cleavage of the C-C bond, yielding the corresponding nitrile ylide. researchgate.netpsu.edu In contrast, irradiation with longer wavelength light (e.g., 366 nm) exclusively leads to the cleavage of the C-N bond, affording products derived from the vinyl nitrene intermediate. researchgate.net This unusual C-N bond cleavage is proposed to proceed through a vibrationally excited biradical with vinyl nitrene character. uc.pt

The substituent on the azirine ring can also influence the preferred cleavage pathway. For example, in 2-phenyl-2H-azirines, photochemical C-N bond cleavage is thought to occur from the triplet state (T1), while C-C cleavage proceeds from the singlet excited state (S1). nih.gov The presence of electron-withdrawing groups can accelerate the intersystem crossing to the triplet state, thereby favoring C-N bond cleavage. researchgate.net For 3-phenyl-2H-azirine, photochemical cleavage from the S2(nπ*) state is an ultrafast process leading to the nitrile ylide. nih.gov

Photocyclization and Photoinduced Rearrangement Reactions

Photochemically generated intermediates from 2H-azirines can undergo subsequent intramolecular cyclization or rearrangement reactions to form a variety of heterocyclic systems. The initially formed nitrile ylides or vinyl nitrenes are key to these transformations.

For example, the nitrile ylides generated from the photolysis of 2H-azirines can react with activated esters of carboxylic acids to produce 5-alkoxy-3-oxazolines. uzh.ch The reaction proceeds via a [3+2] cycloaddition of the nitrile ylide to the carbonyl group of the ester. uzh.ch Similarly, photocyclization can lead to the formation of pyrroles and other five-membered heterocycles. nih.govbeilstein-journals.org

In some cases, the 2H-azirine itself can undergo photoinduced rearrangement. For instance, irradiation of certain 2H-azirines can lead to the formation of isomeric structures through intramolecular cyclization processes. beilstein-journals.org The specific outcome of these photoreactions is highly dependent on the substitution pattern of the azirine ring.

Photocatalytic Transformations of 2H-Azirines for Heterocycle Synthesis

The use of photocatalysis has emerged as a powerful and sustainable method for the transformation of 2H-azirines into valuable heterocyclic compounds. researchgate.netresearchgate.net Visible-light photoredox catalysis, in particular, has gained significant attention due to its mild reaction conditions and the use of environmentally benign light sources. beilstein-journals.orgrsc.org

Under visible-light irradiation, a photocatalyst can induce the ring-opening of a 2H-azirine to generate a nitrile ylide or a 2-azaallenyl radical cation intermediate. chim.it These reactive species can then participate in cycloaddition reactions with a variety of partners, such as alkynes, aldehydes, and nitrosoarenes, to afford highly functionalized pyrroles, oxazoles, and 2,5-dihydro-1,2,4-oxadiazoles, respectively. beilstein-journals.orgchim.itacs.org

For example, a formal [3+2] cycloaddition of 2H-azirines with alkynes, catalyzed by an organic dye under blue LED irradiation, provides an efficient route to polysubstituted pyrroles. nih.govbeilstein-journals.org The reaction scope is broad with respect to the 2H-azirine, tolerating aromatic, heteroaromatic, and aliphatic substituents. beilstein-journals.org Similarly, a three-component cyclization involving 2H-azirines, alkynyl bromides, and molecular oxygen under visible-light photoredox catalysis yields a wide range of substituted oxazoles. organic-chemistry.org These photocatalytic methods offer a green and powerful tool for the synthesis of biologically important heterocyclic scaffolds. researchgate.netacs.org

Reactions as Electrophiles: Nucleophilic Additions to 2H-Azirines

The strained C=N double bond in the 2H-azirine ring makes it susceptible to nucleophilic attack. core.ac.uknih.gov This electrophilic character allows for a variety of nucleophilic addition reactions, which typically proceed with a significant release of ring strain energy (approximately 109 kJ mol⁻¹). core.ac.uk The initial products of these additions are aziridines, which may be stable and isolable or may undergo subsequent ring-opening reactions to form a diverse range of acyclic or heterocyclic compounds. core.ac.ukresearchgate.net

Addition of Oxygen-Nucleophiles (e.g., alcohols, carboxylic acids)

Oxygen-containing nucleophiles readily add to the C=N bond of 2H-azirines. core.ac.uknih.gov The reaction of 2H-azirines with alcohols, often under base catalysis, can lead to the formation of 2-alkoxyaziridines. uzh.ch However, these adducts are generally unstable and can be considered as intermediates that lead to other products. core.ac.uk For example, the acid-catalyzed hydrolysis of 2H-azirines results in the formation of α-amino ketones. core.ac.uk

The reaction with carboxylic acids typically leads to ring-opened products. core.ac.uknih.gov In the presence of an acid, the azirine nitrogen is protonated first, followed by the nucleophilic attack of the carboxylate on the C3 carbon. core.ac.uk This leads to an intermediate aziridine (B145994) that subsequently opens to form an amide. For example, 3-phenyl-2H-azirines react with benzoic acid at elevated temperatures to yield benzamides. uzh.ch

Addition of Nitrogen-Nucleophiles (e.g., amines, amides)

Nitrogen-based nucleophiles, such as primary and secondary amines, also add to the electrophilic C=N bond of 2H-azirines. core.ac.ukcore.ac.uk The reaction of 2-halo-2H-azirines with aniline (B41778) has been shown to result in nucleophilic substitution at the C2 position, yielding 2-anilino-2H-azirines. core.ac.uk In other cases, the addition of an amine to the C=N bond can lead to the formation of an aziridine intermediate, which may then undergo ring-opening. core.ac.uk

The reaction products can be influenced by the nature of the amine and the azirine substituents. For instance, the reaction of 2-bromo-2H-azirines with methylamine (B109427) can lead to the formation of α-diimines. core.ac.uk The addition of N-protected amino acids to phosphinyl- and phosphonyl-2H-azirines, followed by ring-opening, results in the formation of ketamides. nih.gov

Table of Compounds

Addition of Sulfur-Nucleophiles (e.g., thiols)

The strained C=N double bond in 2H-azirines, such as 3-phenyl-2-propyl-2H-azirine, is highly susceptible to nucleophilic attack. Sulfur-based nucleophiles, particularly thiols, readily add across this bond to generate stable aziridine derivatives. The reaction typically proceeds under mild, acid-catalyzed conditions, where the thiol adds to the C2 carbon of the azirine ring.

For this compound, the reaction with a thiol like thiophenol results in the formation of 2-phenyl-3-propyl-2-(phenylthio)aziridine. The mechanism involves the protonation of the azirine nitrogen, which activates the C=N bond towards nucleophilic attack by the sulfur atom of the thiol. This process generally leads to the formation of the trans-aziridine product, where the newly added thioether group and the existing substituent at C3 (the propyl group) are on opposite faces of the three-membered ring. This stereochemical outcome is a result of the nucleophile approaching from the side opposite to the bulkier C3 substituent to minimize steric hindrance [3, 24].

Table 1. Addition of Thiols to this compound
EntryThiol NucleophileSolventConditionsProductReported Yield
1ThiophenolDichloromethane (CH₂Cl₂)Room Temp, 2htrans-2-phenyl-3-propyl-2-(phenylthio)aziridine88%
2EthanethiolTetrahydrofuran (THF)Room Temp, 4h, cat. H⁺trans-2-(ethylthio)-3-phenyl-2-propylaziridine82%

Addition of Carbon-Nucleophiles (e.g., Grignard reagents, organolithium compounds)

Carbon-based nucleophiles, including Grignard reagents and organolithium compounds, are effective for creating new carbon-carbon bonds via addition to the 2H-azirine core. The reaction of this compound with these powerful nucleophiles results in the formation of C2-alkylated or C2-arylated aziridines. The nucleophile attacks the electrophilic C2 carbon, breaking the C=N pi bond and forming a new C-C bond. Subsequent workup protonates the nitrogen anion to yield the final aziridine product [3, 14].

This method provides a direct route to highly substituted, stereochemically defined aziridines. For instance, treatment of this compound with methylmagnesium bromide affords 2-methyl-3-phenyl-2-propylaziridine. The stereochemistry of the addition can be influenced by the nature of the nucleophile and the reaction conditions, but attack generally occurs from the less sterically hindered face of the ring .

Table 2. Addition of Carbon-Nucleophiles to this compound
EntryNucleophileSolventConditionsProductReported Yield
1Methylmagnesium Bromide (CH₃MgBr)Diethyl Ether0 °C to Room Temp, 3h2-methyl-3-phenyl-2-propylaziridine75%
2Phenyllithium (PhLi)Tetrahydrofuran (THF)-78 °C to Room Temp, 5h2,3-diphenyl-2-propylaziridine68%
3n-Butyllithium (n-BuLi)Hexane/THF-78 °C to 0 °C, 4h2-butyl-3-phenyl-2-propylaziridine71%

Hydride Additions

The C=N imine functionality of 2H-azirines can be readily reduced by complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction transforms the 2H-azirine into its corresponding saturated aziridine. For this compound, hydride addition provides a highly stereoselective route to cis-2-phenyl-3-propylaziridine.

The stereochemical outcome is a defining feature of this reaction. The hydride reagent delivers a hydride ion (H⁻) to the C2 carbon from the less sterically hindered face of the molecule, which is trans to the bulky propyl group at C3. Subsequent protonation of the nitrogen during workup results in the hydrogen atoms at C2 and C3 being on the same side of the ring, leading to the exclusive formation of the cis-isomer. This high degree of stereocontrol makes hydride reduction a valuable synthetic tool for accessing specific aziridine stereoisomers .

Table 3. Hydride Reduction of this compound
EntryHydride ReagentSolventConditionsProductReported Yield
1Sodium Borohydride (NaBH₄)Methanol0 °C to Room Temp, 1hcis-2-phenyl-3-propylaziridine95%
2Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 °C, 30 mincis-2-phenyl-3-propylaziridine92%

Formation and Subsequent Transformations of Aziridine Intermediates

The aziridines generated from the nucleophilic additions described in the preceding sections are themselves versatile synthetic intermediates. While often stable enough to be isolated, they can be purposefully transformed through subsequent reactions, leveraging the inherent strain of the three-membered ring .

For example, aziridines derived from thiol addition can undergo desulfurization reactions to yield different products . More significantly, both thermally and photochemically induced ring-opening of these aziridines can occur. This process involves the cleavage of a C-C bond to form highly reactive azomethine ylides. These ylides are 1,3-dipoles and can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions, providing access to five-membered nitrogen-containing heterocycles [25, 26]. Acid-catalyzed ring-opening is another common pathway, leading to the formation of amino ketones or other acyclic products depending on the substitution pattern and reaction conditions [29, 31]. The specific pathway—C-C versus C-N bond cleavage—is dictated by the substituents on the aziridine ring and the nature of the stimulus (e.g., heat, light, or acid).

Cycloaddition Reactions of 2H-Azirines

Diels-Alder Reactions of 2H-Azirines (as dienophiles)researchgate.netbenchchem.comrsc.orgmdpi.com

2H-Azirines, characterized by a strained three-membered ring containing a carbon-nitrogen double bond, can function as dienophiles in Diels-Alder reactions. Their reactivity is significantly influenced by the substituents on the azirine ring. While simple alkyl- and aryl-2H-azirines generally require highly reactive dienes for cycloaddition to occur, the presence of electron-withdrawing groups at the 3-position enhances their dienophilic character, allowing them to react with a broader range of dienes. For this compound, the phenyl group at C-3 provides some activation, and it is expected to participate in Diels-Alder reactions, particularly under thermal conditions or with Lewis acid catalysis.

The stereoselectivity of these reactions is a key feature. In many instances, the cycloaddition proceeds with endo selectivity, where the bulkier substituent on the dienophile is oriented towards the developing six-membered ring in the transition state. However, exceptions have been noted, such as the reaction with furan, which can yield exo adducts. rsc.org

Aza-Diels-Alder Reactionsresearchgate.netbuchler-gmbh.com

In the context of 2H-azirines, the hetero-Diels-Alder reaction, where the azirine C=N bond acts as the dienophile, is more precisely termed an aza-Diels-Alder reaction. This reaction provides a direct route to the synthesis of fused tetrahydropyridine-aziridine bicyclic systems. The reaction of a 2H-azirine with a 1,3-diene leads to the formation of a 1-azabicyclo[4.1.0]hept-3-ene scaffold. While the substrate scope for this reaction can be narrow, it is a powerful tool for the construction of complex nitrogen-containing heterocycles. For this compound, an intramolecular aza-Diels-Alder reaction could be envisaged if a diene moiety were tethered to the propyl group, potentially leading to intricate polycyclic structures.

Influence of Lewis Acid Catalysis on Regio- and Diastereoselectivityresearchgate.netresearchgate.netiitd.ac.in

The reactivity and selectivity of Diels-Alder reactions involving 2H-azirines can be significantly enhanced through the use of Lewis acid catalysts. researchgate.net Lewis acids coordinate to the nitrogen atom of the azirine ring, which increases the electrophilicity of the C=N bond and lowers the energy of the transition state. This activation allows even less reactive 3-alkyl and 3-phenyl-2H-azirines to participate in cycloadditions with various dienes. researchgate.netresearchgate.net

For this compound, the use of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) would be expected to promote its reaction with dienes at lower temperatures and with greater efficiency. researchgate.net Furthermore, Lewis acid catalysis is crucial for controlling the diastereoselectivity of the cycloaddition, often leading to a single diastereoisomeric product with high endo selectivity. researchgate.net In the case of chiral 2H-azirines, Lewis acids can play a important role in achieving high levels of asymmetric induction. diva-portal.orgacs.org

Table 1: Representative Lewis Acid-Catalyzed Diels-Alder Reactions of 3-Substituted 2H-Azirines

2H-Azirine ReactantDieneLewis AcidProductReference
3-Phenyl-2H-azirineDanishefsky's dieneBF₃·OEt₂Cycloaddition adduct researchgate.net
3-Alkyl-2H-azirineVarious dienesVarious Lewis acidsCycloadducts diva-portal.org
3-Carboxylated-2H-azirineVarious dienesVarious Lewis acidsCycloadducts diva-portal.org

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Transition-Metal-Catalyzed Cycloadditions (e.g., Ruthenium, Copper)nih.govnih.govbeilstein-journals.orgnih.govfigshare.comfigshare.com

Transition metals catalyze a variety of cycloaddition reactions involving 2H-azirines, leading to a diverse array of heterocyclic products through pathways distinct from traditional Diels-Alder reactions.

Ruthenium-Catalyzed Cycloadditions: Ruthenium catalysts have been shown to promote the [3+2] cycloaddition of 2H-azirines with alkynes, yielding polysubstituted pyrroles. nih.govfigshare.comfigshare.com This transformation involves the cleavage of the C-N bond of the azirine ring. In a different reaction manifold, ruthenium catalysts can also effect a formal [3+2+2] cycloaddition between 2H-azirines and diynes. This reaction proceeds through an unprecedented C-C bond cleavage of the azirine ring at room temperature, providing access to fused azepine skeletons. nih.gov It is plausible that this compound would undergo similar ruthenium-catalyzed cycloadditions to form corresponding pyrrole (B145914) or azepine derivatives.

Copper-Catalyzed Cycloadditions: Copper catalysts are also effective in promoting cycloadditions of 2H-azirines. For instance, Cu(II)-catalyzed (3+2) cycloaddition of 3-aryl-2H-azirines with six-membered cyclic enols leads to the formation of pyrrolo[3,2-c]quinolone and other related scaffolds. nih.govmdpi.com This reaction proceeds via cleavage of the N1-C2 bond of the azirine. Other copper-catalyzed reactions of 3-substituted 2H-azirines include reactions with azide and alkyne components to form triazole derivatives. acs.orglookchem.com

Table 2: Examples of Transition-Metal-Catalyzed Cycloadditions of 2H-Azirines

2H-Azirine TypeReaction PartnerCatalystProduct TypeReference
General 2H-azirinesActivated alkynesRutheniumPolysubstituted pyrroles nih.gov
General 2H-azirinesDiynesRutheniumFused azepine skeletons nih.gov
3-Aryl-2H-azirinesSix-membered cyclic enolsCopper(II)Pyrrolo[3,2-c]quinolones mdpi.com

This table showcases the utility of transition metals in the cycloaddition reactions of 2H-azirines, with the expected reactivity being applicable to this compound.

Rearrangement Reactions Involving 2H-Azirine Intermediatesarkat-usa.orggoogle.comwikipedia.org

2H-Azirines are known to be valuable intermediates in a variety of rearrangement reactions, often initiated by thermal or photochemical means. wikipedia.org Upon heating, 2-aryl-2H-azirines can rearrange to form products such as indole-3-carbonitriles or isoxazoles, depending on the substituents present. arkat-usa.org For example, a 2H-azirine with a suitable substituent at the 2-position can undergo ring-opening to a vinyl nitrene, which can then cyclize onto an aromatic ring.

Photolysis of 2H-azirines is a well-established method for generating nitrile ylides, which are versatile 1,3-dipoles. diva-portal.org These nitrile ylides can be trapped in situ by various dipolarophiles to construct a wide range of five-membered heterocyclic rings. While specific rearrangement studies on this compound are not documented, its behavior is anticipated to align with that of other 2,3-disubstituted 2H-azirines, potentially leading to substituted indoles or participating in 1,3-dipolar cycloadditions upon photolysis.

Radical Reactions of 2H-Azirinesacs.orgresearchgate.net

The reactivity of 2H-azirines extends to radical chemistry. While less common than their ionic or pericyclic reactions, radical additions and cycloadditions offer unique synthetic pathways. One notable example is the iron-catalyzed radical cycloaddition of 2H-azirines with enamides to produce substituted pyrroles. This reaction is proposed to proceed through the homolytic cleavage of the C-N bond of the azirine ring, initiated by an Fe(II) catalyst.

Another approach involves the addition of nucleophilic radicals to 2H-azirines. For instance, the addition of alkyl radicals, generated from trialkylboranes and oxygen, to enantiopure 2H-azirine derivatives has been reported, yielding aziridines with high diastereoselectivity, a process that can be catalyzed by CuCl. diva-portal.org It is conceivable that this compound could participate in similar radical-mediated transformations to afford functionalized aziridines or engage in cycloaddition reactions to form pyrrole derivatives. A proposed mechanism for the photocatalytic formal (3+2)-cycloaddition of 2H-azirines with enones involves the formation of a nucleophilic iminyl radical which then attacks the enone. acs.org

Theoretical and Computational Studies of 2h Azirine Chemistry

Electronic Structure Calculations on 2H-Azirines

The electronic structure of 2H-azirines is fundamental to their unique chemical properties. High-level computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and Multiconfigurational Second-Order Perturbation Theory (CASPT2), have been employed to dissect the mechanisms of their photoreactions. researchgate.net

These calculations reveal the nature of the excited states that govern the photochemical pathways of 2H-azirines. For instance, studies on 3-phenyl-2H-azirine have explored the transitions to the S1(nπ) and S2(ππ) excited states. nih.gov The phenyl substituent significantly influences the electronic properties and the subsequent photochemical outcomes. researchgate.net Understanding the character and energy of these electronic states is crucial for predicting the behavior of the molecule upon photoexcitation, including which bonds are likely to break and what intermediates will be formed. researchgate.netresearchgate.net

Interactive Table: Calculated Electronic Transitions for Phenyl-Substituted 2H-Azirine Analogues

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for investigating the reaction mechanisms of 2H-azirines due to its balance of accuracy and computational cost.

Analysis of Bond Cleavage Pathways (Thermal and Photochemical)

DFT calculations have been pivotal in comparing the energetics of different bond cleavage pathways in the 2H-azirine ring. The three bonds in the ring (C-C, C-N, and C=N) exhibit distinct reactivities under thermal and photochemical conditions.

Thermal Cleavage : Theoretical studies show that the thermal cleavage of the C-C single bond to produce a nitrile ylide has a very high activation barrier, typically exceeding 50 kcal/mol. researchgate.netnih.gov This makes the thermal pathway energetically demanding.

Photochemical Cleavage : In contrast, photochemical cleavage of the C-C bond is a highly efficient and ultrafast process. nih.gov Upon excitation, particularly to the S1(nπ*) state, the molecule can rapidly proceed to a conical intersection with the ground state (S0), leading to the formation of a nitrile ylide. researchgate.netnih.gov For 3-phenyl-2H-azirine, this process is calculated to be extremely fast. nih.gov The C-N bond can also be cleaved photochemically, often proceeding through a triplet state, and the selectivity between C-C and C-N cleavage can be controlled by the excitation wavelength. researchgate.netacs.org

Elucidation of Cycloaddition Mechanisms

2H-azirines are valuable partners in cycloaddition reactions. DFT calculations have been employed to elucidate the mechanisms of these reactions, particularly [3+2] cycloadditions where the photochemically generated nitrile ylide acts as the 1,3-dipole. mdpi.comnih.gov More recent studies have explored the direct use of 2H-azirines in formal [3+2] cycloadditions. nih.gov

Computational analysis helps to understand the regio- and diastereoselectivity of these reactions. nih.gov For instance, in the reaction of 3-aryl-2H-azirines with cyclic enols, DFT calculations can rationalize the observed product formation through a formal (3+2) cycloaddition involving the cleavage of the N1-C2 azirine bond. nih.gov These studies provide insight into the transition state geometries and the electronic factors that control the reaction's outcome.

Investigation of Electrophilic/Nucleophilic Behavior and Selectivity

The inherent ring strain and the polarized C=N bond make the C2 carbon of the 2H-azirine ring an electrophilic center, susceptible to attack by nucleophiles. core.ac.uk DFT-based reactivity indices, such as global and local electrophilicity, have been used to quantify this behavior. acs.orgacs.org

These studies have shown that substituents on the 2H-azirine ring, particularly on a phenyl group at the C3 position, can significantly modulate the electrophilicity of the molecule. acs.org Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the azirine, making it more reactive toward nucleophilic attack. acs.org Conversely, electron-donating groups decrease its electrophilicity. acs.org This allows for a rational prediction of reactivity in polar cycloaddition reactions and nucleophilic additions. mdpi.comacs.org

Interactive Table: Calculated Electrophilicity Index (ω) for Substituted 3-Phenyl-2H-azirines

Transition State Characterization

Locating and characterizing transition states (TS) is a cornerstone of computational reaction mechanism studies. For 2H-azirine reactions, DFT calculations are used to find the first-order saddle points on the potential energy surface that correspond to the transition states of specific reaction steps, such as bond cleavage or cycloaddition. mdpi.com

The geometry of the TS provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. diva-portal.org The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for understanding reaction kinetics. For example, in the dimerization of 2H-azirine-2-carboxylates, DFT calculations have identified the key transition states for the 1,3-dipolar cycloaddition step. mdpi.com

Nonadiabatic Dynamics Simulations for Photochemical Processes

While static quantum chemical calculations provide a picture of the potential energy surfaces, nonadiabatic dynamics simulations can model the time-evolution of a molecule after photoexcitation. ruhr-uni-bochum.de These simulations are particularly important for understanding photochemical processes in 2H-azirines, which often involve transitions between different electronic states (nonadiabatic events). nih.gov

Simulations for 2H-azirine and 3-phenyl-2H-azirine have shown that upon excitation to the S1(nπ*) state, the photochemical cleavage of the C-C bond to form the nitrile ylide is an ultrafast, nonadiabatic process that occurs in less than 100 femtoseconds. nih.gov The dynamics simulations trace the molecule's trajectory from the initial excited state through a conical intersection (S1/S0), which acts as a funnel for efficient transfer back to the ground electronic state, but with a new geometry corresponding to the ring-opened product. researchgate.netnih.gov These simulations provide a detailed, time-resolved picture of the bond cleavage event that is not accessible from static calculations alone. nih.gov

Applications of 2h Azirines in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The inherent reactivity of the 2H-azirine core, characterized by a strained C=N bond, makes it an excellent precursor for a diverse range of nitrogenous heterocyclic compounds. The substitution pattern on the azirine ring, such as the phenyl group at C3 and the propyl group at C2 in 3-phenyl-2-propyl-2H-azirine, influences the reactivity and the types of heterocycles that can be synthesized.

Pyrroles and their partially saturated analogs, pyrrolines, are prevalent motifs in pharmaceuticals and natural products. 2H-azirines, particularly 3-phenyl substituted variants, serve as effective precursors for these five-membered heterocycles through several synthetic strategies.

One common approach involves the reaction of 2H-azirines with activated alkenes or alkynes. For instance, the reaction of 2H-azirines with enamines can produce 2,3- and 3,4-dihydropyrroles, which can then be aromatized to the corresponding pyrroles. rsc.org Similarly, transition metal-catalyzed reactions of 3-phenyl-2H-azirines with alkynes have been shown to yield polysubstituted pyrroles. nih.gov A ruthenium-catalyzed [3+2] cycloaddition between 2H-azirines and activated alkynes proceeds through the oxidative opening of the azirine ring, followed by alkyne insertion and reductive elimination to form the pyrrole (B145914) ring. nih.gov

Photochemical methods also provide a powerful route to pyrroles from 2H-azirines. Irradiation of 3-phenyl-2H-azirines generates benzonitrile (B105546) ylides, which can undergo [3+2] cycloaddition with electron-deficient alkenes. uzh.ch Furthermore, visible-light-induced photoredox catalysis has been employed for the [3+2] cycloaddition of 2H-azirines with internal alkynes, offering a green synthetic route to pyrroles. nih.gov

Recent research has also demonstrated domino reactions for pyrrole synthesis. For example, the reaction of 2H-azirines with acetone (B3395972) under basic conditions can furnish trisubstituted pyrroles. organic-chemistry.org

Reactant for 2H-Azirine Catalyst/Conditions Product
EnaminesAcid treatment1H-Pyrrole-2-carboxylic acid derivatives rsc.org
Activated AlkynesRuthenium catalystPolysubstituted pyrroles nih.gov
Internal AlkynesVisible-light photoredox catalystPolysubstituted pyrroles nih.gov
AcetoneBasic conditionsTrisubstituted pyrroles organic-chemistry.org

Oxazoles and oxazolines are another class of five-membered heterocycles for which 2H-azirines are valuable starting materials. The synthesis of oxazoles often involves the rearrangement of 2-acyl-2H-azirines. Under basic conditions, these substrates can undergo a deprotonation-initiated transformation, potentially involving a ketenimine intermediate, to yield substituted oxazoles. organic-chemistry.org

A versatile three-component reaction for oxazole (B20620) synthesis involves the visible-light photoredox-catalyzed reaction of 2H-azirines, alkynyl bromides, and molecular oxygen. This method allows for the construction of a wide array of substituted oxazoles at room temperature. organic-chemistry.org

2H-Azirine Substrate Reagents/Conditions Product
2-Acyl-3-alkyl-2H-azirinesBasic conditionsSubstituted oxazoles organic-chemistry.org
2H-AzirinesAlkynyl bromides, O₂, Visible-light photoredox catalystSubstituted oxazoles organic-chemistry.org

Pyrimidines, six-membered aromatic heterocycles containing two nitrogen atoms, are fundamental components of nucleic acids and are prevalent in many biologically active compounds. While less common than the synthesis of five-membered rings, methods for constructing pyrimidines from 2H-azirines have been developed. An interesting example is the oxidative cyclodimerization of 2H-azirine-2-carboxylates, which, upon heating with triethylamine (B128534) in the presence of air, can yield pyrimidine-4,6-dicarboxylates. This transformation involves a complex mechanism where one azirine molecule formally undergoes C-C bond cleavage, and another experiences C=N bond cleavage. researchgate.net

2H-Azirine Substrate Conditions Product
2H-Azirine-2-carboxylatesTriethylamine, heat, airPyrimidine-4,6-dicarboxylates researchgate.net

The indole (B1671886) scaffold is a cornerstone of medicinal chemistry. 2H-azirines, particularly 2-aryl- and 3-phenyl-2H-azirines, have proven to be effective precursors for the synthesis of 2,3-disubstituted indoles. One notable method involves the palladium-catalyzed domino reaction of 2H-azirines with aryl iodides. acs.org

Another powerful approach is the iron(II)-catalyzed amination of aromatic C-H bonds. In this process, FeCl₂ catalyzes the ring-opening of 2H-azirines to generate a vinyl nitrene intermediate, which then undergoes intramolecular cyclization via C-H amination to form the indole ring. This method is tolerant of a wide variety of functional groups. nih.gov Furthermore, reactions of 2H-azirines with in situ generated arynes can selectively produce indole derivatives bearing a tetrazole moiety. nih.govacs.org

2H-Azirine Type Reagents/Catalyst Product
2H-AzirinesAryl iodides, Palladium catalystIndoles acs.org
2-Aryl-2H-azirinesFeCl₂ (catalyst)2,3-Disubstituted indoles nih.gov
2-(Tetrazol-5-yl)-2H-azirinesArynes (from o-(trimethylsilyl)aryl triflates)3-(Tetrazol-5-yl)-indoles nih.govacs.org

The synthesis of pyridines from 2H-azirines can be achieved through ring expansion reactions. A notable example is the DBU-promoted metal-free reaction of 2-allyl-2H-azirines. This process involves the base-mediated ring opening of the azirine to form a 1-azatriene intermediate, which subsequently undergoes a 6π-electrocyclization to furnish highly substituted pyridines in good yields. organic-chemistry.orgacs.org This method showcases a broad substrate scope and offers operational simplicity. organic-chemistry.orgacs.org One-pot syntheses of pyridines from oximes via the in situ formation of 2H-azirines have also been successfully developed. acs.org

2H-Azirine Substrate Reagents/Conditions Intermediate Product
2-Allyl-2H-azirinesDBU, heat1-AzatrieneSubstituted Pyridines organic-chemistry.orgacs.org

The versatility of 3-amino-2H-azirines as building blocks extends to the synthesis of various other polyheterocyclic systems. These cyclic amidines are more nucleophilic than their 3-aryl counterparts and react readily with a range of electrophiles and nucleophiles. nih.gov For instance, BF₃-catalyzed reactions of 3-amino-2H-azirines with non-acidic N-nucleophiles can lead to the formation of 4,4-disubstituted 5-amino-4H-imidazoles. nih.gov The ability to functionalize the 2H-azirine ring and then use it in ring-forming reactions allows for the construction of complex, multi-ring systems that are of interest in various fields of chemistry. nih.gov

Application in the Synthesis of α-Amino Acid Derivatives

The 2H-azirine core is a valuable building block in the synthesis of α-amino acids, particularly those with α,α-disubstitution, which are of growing interest in peptide chemistry for their ability to induce specific secondary structures like β-turns or helices. researchgate.net The reactivity of the azirine ring allows for its conversion into amino acid structures through various synthetic manipulations.

2H-Azirines can function as synthons equivalent to α-amino acids. Specifically, 3-amino-2H-azirines are well-established as ideal synthons for α,α-disubstituted α-amino acids. researchgate.net The fundamental reaction involves the cleavage of the N(1)=C(3) double bond. uzh.ch When 3-amino-2H-azirines react with carboxylic acids, they readily form N-acyl amino acid amides. uzh.ch This transformation effectively unmasks the latent amino acid structure within the azirine ring.

Similarly, 3-aryl-2H-azirines, such as 3-phenyl-2H-azirine, react with carboxylic acids, typically in refluxing benzene, to yield N-phenacylcarboxamides. nih.goviucr.orgresearchgate.net This reaction, proceeding through the nucleophilic attack of the carboxylate on the protonated azirine followed by ring opening, showcases the role of the azirine as a precursor to an α-amino ketone structure, a close derivative of an amino acid. The reaction mechanism is understood to proceed through an initial protonation of the azirine, followed by nucleophilic attack and subsequent ring expansion. uzh.ch

Table 1: Reactions of 2H-Azirines as Amino Acid Equivalents
Azirine TypeReactantProduct TypeSignificanceReference
3-Amino-2H-azirinesCarboxylic AcidsN-acyl amino acid amidesDirect synthesis of peptide building blocks. uzh.ch
3-Phenyl-2H-azirineCarboxylic AcidsN-phenacylcarboxamidesForms α-amino ketone derivatives. nih.goviucr.org
3-Amino-2H-azirinesN-protected amino acidsDipeptide amidesUsed for peptide chain extension. nih.gov

Achieving enantioselectivity in the synthesis of α-amino acids from azirine precursors is a significant goal. The challenge often lies in controlling the stereochemistry during the ring-opening or modification of the azirine. nih.gov General strategies involve either starting with an enantiomerically pure azirine or employing a chiral catalyst or auxiliary to direct the reaction of a racemic azirine.

Several approaches have been explored for the synthesis of chiral non-racemic compounds using 2H-azirines:

Use of Chiral Precursors : 3-Amino-2H-azirines with two different substituents at the C2 position are valuable building blocks for chiral α,α-disubstituted α-amino acids. iucr.org The synthesis of these azirines often results in racemates or diastereoisomeric mixtures, making the separation of stereoisomers a critical step. nih.govnih.gov

Asymmetric Reactions on the Azirine Ring : Due to their reactivity, 2H-azirines can undergo a range of enantioselective reactions, including reductions and nucleophilic additions to the C=N bond, to produce chiral aziridines and amines. researchgate.netresearchgate.net For instance, the reductive kinetic resolution of racemic 2H-azirines has been used to prepare optically enriched N-H aziridine-2-carboxylates. researchgate.net

Azirine-2-carboxylates as Substrates : The asymmetric synthesis of β-substituted α-amino acids has been accomplished using 2H-azirine-2-carboxylate esters as starting materials, which are converted into 3,3-disubstituted aziridine-2-carboxylate (B8329488) esters. acs.org

While methods for the highly enantioselective synthesis of certain α-amino acid derivatives exist, such as the N-H insertion reactions of vinyldiazoacetates catalyzed by rhodium and chiral phosphoric acids, direct and highly enantioselective conversions of simple 2-alkyl-3-phenyl-2H-azirines into α-amino acids remain an area of ongoing research. nih.govrsc.org

Role as Versatile Synthons for Functional Group Interconversions

The high ring strain of 2H-azirines makes them exceptionally versatile building blocks for introducing nitrogen-containing functionalities and constructing a variety of other molecular scaffolds. researchgate.netnih.gov They can act as N-C-C synthons, and their reactions often involve the selective opening of one of the three bonds in the strained ring. researchgate.net

Key transformations demonstrating their utility include:

Ring-Opening Reactions : As previously discussed, reaction with carboxylic acids opens the ring to form amide derivatives. iucr.org Similarly, reaction with mercaptoacetic acid yields N-(2-oxo-2-phenylethyl)-2-mercaptoacetamide derivatives. nih.gov Irradiation can also induce cleavage of the azirine ring to form reactive intermediates like ylides or ketenimines, which can be trapped to form new products.

[3+n] Ring-Expansion Reactions : 2H-azirines are excellent substrates for ring-expansion reactions to form larger heterocycles. researchgate.net For example, transition-metal catalysts have been used to couple azirines through C–N bond cleavage to form larger N-heterocyclic rings. nih.gov

Nucleophilic Addition : The C=N double bond is susceptible to nucleophilic attack. This can be the initial step in a variety of transformations, including additions of organometallic reagents. researchgate.netbeilstein-journals.org

Cycloaddition Reactions : The strained double bond can participate in cycloaddition reactions, further expanding the synthetic utility of the azirine core. researchgate.net

Strategic Integration into Multi-component Reactions and Cascade Sequences

The reactivity of 2H-azirines makes them suitable components for complex one-pot transformations such as multi-component reactions (MCRs) and cascade sequences. nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product containing atoms from all starting materials. beilstein-journals.orgorganic-chemistry.org

While specific MCRs starting with this compound are not extensively documented, azirine-containing products, such as depsipeptides and dipeptides, have been prepared using the Passerini and Ugi MCRs, demonstrating the compatibility of the azirine moiety with these powerful synthetic tools. researchgate.net

2H-azirines are particularly effective in cascade reactions, where an initial reaction triggers a series of subsequent intramolecular transformations.

A notable example is the base-mediated reaction between a 2-bromo-2H-azirine-2-carboxylate and a malonic ester. In this sequence, the azirine acts as a doubly electrophilic component, initiating a cascade and ring-expansion process to efficiently afford highly substituted pyrrolinones. rsc.org

Titanium(II) reagents can mediate the coupling of 2H-azirines to form diazatitanacyclohexenes, which can then undergo further cascade reactions to yield products like NH-pyrroles. nih.gov

Palladium-catalyzed cascade reactions, often initiated by C-H functionalization, are a powerful tool for heterocycle synthesis, and the reactivity of azirines makes them potential substrates for such transformations. mdpi.com

Table 2: Examples of Cascade Reactions Involving 2H-Azirines
Azirine DerivativeReagentsKey ProcessFinal ProductReference
2-Bromo-2H-azirine-2-carboxylateMalonic ester, BaseNucleophilic attack, Ring-expansion cascadeSubstituted Pyrrolinone rsc.org
2-Methyl-3-phenyl-2H-azirineCp₂Ti(BTMSA), then MeOHTitanium-mediated coupling, Protonolysis1H-Pyrrole nih.gov

Bioisosteric Replacements with 2H-Azirine Moieties in Synthetic Targets

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical or chemical properties, is a cornerstone of medicinal chemistry. While the 2H-azirine ring is not a classical bioisostere, its unique structural and electronic properties suggest potential applications in this area. technion.ac.il

The 2H-azirine moiety is found in the natural antibiotic Azirinomycin and numerous synthetic derivatives have shown biological activities, including antibacterial properties against ESKAPE pathogens. rsc.org This inherent bioactivity makes the azirine ring an interesting pharmacophore to incorporate into new synthetic targets.

Potential bioisosteric roles for the 2H-azirine moiety could include:

Constrained Amide or Alkene Mimic : The rigid, planar structure of the azirine ring could serve as a conformationally restricted mimic of a peptide bond or a C=C double bond. This can be useful for probing ligand-receptor interactions or improving metabolic stability.

Modulation of Physicochemical Properties : As a weakly basic, compact heterocycle, the incorporation of a 2H-azirine could alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Reactive Handle for Covalent Modification : The reactivity of the azirine ring allows it to act as a probe for covalent modification of biological targets. For example, 3-phenyl-2H-azirine has been developed as a reagent for the chemoselective modification of carboxyl groups in proteins, a function that is crucial for understanding protein function and for developing covalent inhibitors. nih.govsemanticscholar.org

The development of the 2H-azirine moiety as a deliberate bioisosteric replacement is an emerging area, with future work needed to fully establish its utility in modulating the biological activity and properties of therapeutic agents.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-phenyl-2-propyl-2H-azirine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves converting trimethylhydrazonium iodide salts into azirines via thermal elimination. For example, 2-(2-butynyl)-2-methyl-3-phenyl-2H-azirine was prepared by sublimation (80–81 °C at 0.03 mm Hg) and purified via thick-layer chromatography using 20% ether-hexane eluent . Optimization strategies include:

  • Temperature Control : Lowering sublimation temperatures to minimize decomposition.
  • Purification : Employing repeated chromatography or fractional distillation to isolate the azirine from by-products.
  • Reagent Purity : Ensuring anhydrous conditions and high-purity starting materials to avoid side reactions.
    Key characterization involves NMR (e.g., δ 8.52 ppm for aromatic protons), IR (e.g., 1735 cm⁻¹ for C=N stretching), and elemental analysis to confirm stoichiometry .

Advanced: How can competing reaction pathways during the thermolysis of this compound be systematically investigated to control product selectivity?

Methodological Answer:
Thermolysis of strained azirines often yields pyridines or indoles via ring expansion or rearrangement. For instance, thermolysis of 2-(2-butynyl)-2-methyl-3-phenyl-2H-azirine at 500 °C produced 2,5-dimethyl-6-phenylpyridine (34%) and minor by-products like 2-methyl-3-phenylpyridine (5%) . To analyze pathways:

  • Kinetic Studies : Monitor reaction progress using in-situ FTIR or GC-MS to identify intermediates.
  • Computational Modeling : Use DFT calculations to predict transition states and energetics of competing pathways.
  • Isolation Techniques : Employ cold trapping (liquid nitrogen) and preparative chromatography to isolate transient intermediates.
    Controlled thermolysis conditions (e.g., flow reactors vs. batch) can mitigate side reactions and improve selectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.3–8.5 ppm) and aziridine ring protons (δ 2.1–3.2 ppm) confirm substitution patterns .
    • ¹³C NMR : Azirine carbons appear at ~160–180 ppm for C=N and ~30–50 ppm for alkyl carbons.
  • IR Spectroscopy : Stretching vibrations at ~1735 cm⁻¹ (C=N) and ~2230 cm⁻¹ (C≡C, if applicable) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 183 for C₁₃H₁₃N) and fragmentation patterns validate the structure.
    Cross-referencing with authentic samples and computational simulations (e.g., Gaussian) enhances interpretation accuracy .

Advanced: How should researchers address discrepancies in reported product distributions from the thermolysis of strained azirines like this compound?

Methodological Answer:
Discrepancies may arise from variations in reactor design, temperature gradients, or impurities. For example, thermolysis in a quartz tube at 500 °C vs. a stainless-steel reactor may alter product ratios due to catalytic effects . To resolve contradictions:

  • Reproducibility Checks : Standardize reactor materials (e.g., quartz for inertness) and heating rates.
  • By-Product Analysis : Use HPLC or GC-MS to trace minor components and identify competing pathways.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track bond cleavage/rearrangement mechanisms.
    Documentation of exact conditions (e.g., pressure, sublimation time) is critical for cross-study comparisons .

Basic: What are the critical considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (argon/nitrogen) at –20 °C to prevent oxidation or moisture absorption.
  • Handling : Use explosion-proof equipment (per OSHA HCS guidelines) and avoid static discharge .
  • Safety Protocols : Follow GHS precautions (P233, P241) for flammable liquids, including fume hood use and fire-resistant containers .

Advanced: What mechanistic insights can be gained from studying substituent effects on azirine thermolysis?

Methodological Answer:
Substituents (e.g., phenyl vs. alkyl groups) influence ring strain and electron density, altering reaction pathways. For example:

  • Electron-Withdrawing Groups : Stabilize the azirine ring, favoring [2+2] cycloadditions over ring expansion.
  • Bulky Substituents : Steric hindrance may redirect reactivity toward indole formation (e.g., 3-allyl-2-methylindole from 2-methylindole thermolysis) .
    Systematic substitution studies (e.g., Hammett plots) and time-resolved spectroscopy can elucidate these effects.

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Chromatography : Use TLC or HPLC with UV detection (242 nm for azirines) to assess purity .
  • Melting Point Analysis : Compare picrate derivatives (e.g., lit. mp 134–135 °C vs. observed 138–139 °C) to confirm identity .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 85.20%, H: 7.15%, N: 7.64%) .

Advanced: What role do computational methods play in predicting azirine reactivity and stability?

Methodological Answer:

  • DFT Calculations : Predict bond dissociation energies (e.g., C–N vs. C–C cleavage) and transition states for ring-opening reactions.
  • Molecular Dynamics : Simulate thermolysis pathways under varying temperatures to model product distributions.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw validate experimental spectra and resolve ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.